1,3,6-Trihydroxy-8-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trihydroxy-8-methylanthraquinone, also known as emodin, is a naturally occurring anthraquinone derivative. It is found in various medicinal plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been extensively studied for its potential therapeutic applications due to its diverse pharmacological properties.
Scientific Research Applications
Isolation and Structural Analysis
1,3,6-Trihydroxy-8-methylanthraquinone, along with other compounds, was isolated from the rhizomes of Gladiolus gandavensis. Its structure was determined using spectroscopic data and chemical methods (Wang, Ye, Li, & Zhang, 2003).
Pharmaceutical Analysis
This compound was determined in Rubia.cordifolia, a plant used in traditional medicine, by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) (Kang Wen-yi, 2008). Another study used Ultra-Performance Liquid Chromatography (UPLC) for its determination in Rubiae Radix et Rhizoma (D. An-wei, 2012).
Pharmacological and Toxicological Properties
Emodin, a derivative of this compound, shows promise in pharmacology and toxicology. It exhibits properties like anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion. These properties point to its potential as a preventive and therapeutic drug for various diseases (Cui, Chen, Huang, Ying, & Li, 2020).
Anticancer Effects
Emodin has shown antiproliferative effects in cancer cell lines, including human cervical cancer cells. The molecular mechanism involves caspase-dependent apoptotic pathways, potentially through mitochondrial pathways (Srinivas, Anto, Srinivas, Vidhyalakshmi, Senan, & Karunagaran, 2003). Additionally, emodin targets signal transduction pathways in inflammatory disorders and cancer, affecting major molecular targets and showing anti-inflammatory and anti-cancer effects (Shrimali, Shanmugam, Kumar, Zhang, Tan, Ahn, & Sethi, 2013).
Bioavailability and Pharmacokinetics
A study investigated the effect of piperine on the bioavailability and pharmacokinetics of emodin in rats, finding that piperine significantly improved its bioavailability (Di, Wang, & Liu, 2015).
Other Applications
Additional studies have explored various aspects of this compound and its derivatives in different contexts, such as its role in cell suspension cultures of Morinda citrifolia (Leistner, 1973), its antidiabetic activities (Martorell, Castro, Victoriano, Capó, Tejada, Vitalini, Pezzani, & Sureda, 2021), and its synthesis and potential as a Matrix Metalloproteinase Inhibitor (MMPI) (Wang & Xu, 2005).
properties
CAS RN |
18499-83-7 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,3,6-trihydroxy-8-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7(16)3-9-12(6)15(20)13-10(14(9)19)4-8(17)5-11(13)18/h2-5,16-18H,1H3 |
InChI Key |
YEQCMRHFAWAOKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
synonyms |
1,3,6-trihydroxy-8-methylanthraquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.